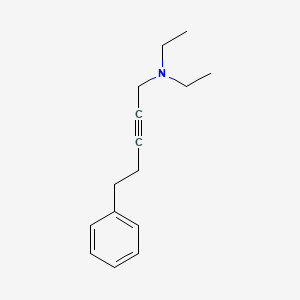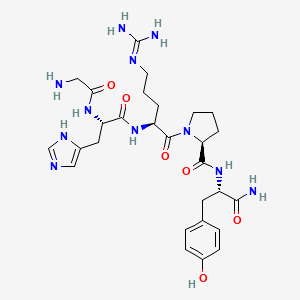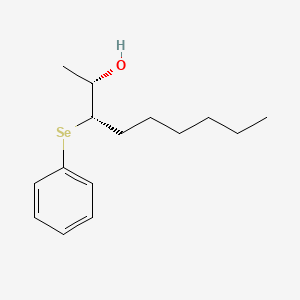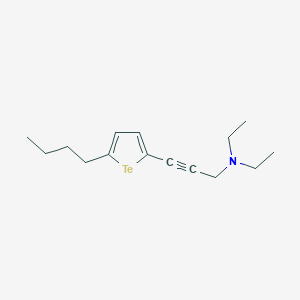
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the formyl and chloro substituents. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to formylation using reagents like formic acid or formamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Chloro-N-(5-carboxyl-1,3-thiazol-2-yl)benzamide.
Reduction: 4-Chloro-N-(5-hydroxymethyl-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antibacterial, antifungal, and anticancer activities.
Materials Science: Its unique structural properties make it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the formyl and chloro groups can enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a methyl group instead of a formyl group.
4-Chloro-N-(5-carboxyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a carboxyl group instead of a formyl group.
4-Chloro-N-(5-hydroxymethyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness
4-Chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the formyl group, which can participate in various chemical reactions and enhance its biological activity. The combination of the chloro and formyl groups with the thiazole ring provides a distinct set of properties that can be exploited for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
920536-24-9 |
|---|---|
Molecular Formula |
C11H7ClN2O2S |
Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-chloro-N-(5-formyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-3-1-7(2-4-8)10(16)14-11-13-5-9(6-15)17-11/h1-6H,(H,13,14,16) |
InChI Key |
NFLUSJMHLBZJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)


![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)



![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)




![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

